2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide - 1004637-91-5

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

Catalog Number: EVT-2973602
CAS Number: 1004637-91-5
Molecular Formula: C16H14FN5O2
Molecular Weight: 327.319
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor developed to address the cutaneous toxicity observed with earlier Akt inhibitors. It demonstrates a 24-fold selectivity for Akt1 over Akt2, exhibits low activity in inducing keratinocyte apoptosis, and possesses promising kinase selectivity and anticancer cell proliferation potential. []
  • Relevance: While structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, Hu7691 shares a core benzamide structure and incorporates a substituted pyrazole ring. This highlights the presence of these moieties in compounds explored for their biological activity, particularly within the realm of kinase inhibition. The presence of fluorine substitutions in both Hu7691 and the target compound further emphasizes the relevance of fluorine in modulating pharmacological properties. []

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

  • Compound Description: This compound represents a complex spirocyclic structure characterized by a central pyrrolidine ring linked to indoline and pyran moieties. Its crystal structure reveals a dimeric arrangement stabilized by N-H⋯O hydrogen bonds and aromatic π-stacking interactions. []
  • Relevance: The presence of a fluorine-substituted aromatic ring in this compound, similar to the 2-fluorobenzamide group in the target compound, indicates the utilization of fluorine substitution in various chemical scaffolds for potential biological activity modulation. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound features a quinazolinone ring system linked to a benzamide moiety, further substituted with a pyrazole ring. Its crystal structure is notable for the Z-shaped molecular conformation arising from the dihedral angles between its aromatic rings. []
  • Relevance: The presence of a substituted pyrazole ring connected to a benzamide moiety in this compound directly mirrors the core structure of 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide. This structural similarity suggests a potential shared chemical space and possible exploration of similar biological targets. []

N-(2-(Phenyl)-4-oxothiazolidin-3-yl)-6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide Derivatives

  • Compound Description: This group of pyrimidine derivatives, synthesized from 2-nitrobenzaldehyde, ethyl acetoacetate, and urea, demonstrated significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria and fungi. These compounds also exhibited in vitro anticancer activity against the human breast cancer cell line MCF-7. []
  • Relevance: Although structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, these derivatives highlight the biological relevance of pyrimidine-containing compounds, particularly in the context of antimicrobial and anticancer activities. The target compound, also containing a pyrimidine ring, suggests a possible exploration of similar biological targets. []

4-(4-R-phenyl)-3-(pyridin-2-yl)-5-(pyrimidin-2-yl)-1,2,4-triazoles (L1-L6)

  • Compound Description: This series of six pyrimidin-2-yl-substituted triaryltriazoles (L1-L6) were synthesized and characterized. The structures of L2-L6, including an ethanol monosolvate of L2 (L2·C2H5OH), were determined by single-crystal X-ray diffraction. These compounds form various three-dimensional framework structures stabilized by different intermolecular interactions, including hydrogen bonds (O-H...N, C-H...O, C-H...N) and C-H...π interactions. []
  • Relevance: These compounds emphasize the importance of pyrimidine as a building block in designing molecules with potential biological activity. While these compounds lack the pyrazole ring found in 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, the shared presence of a substituted pyrimidine ring within their structures suggests a common interest in exploring the chemical space of pyrimidine-containing compounds for their diverse applications. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: This spirocyclic compound, synthesized through an environmentally friendly photochemical approach in water, features a central cyclopenta[b]pyridine ring linked to a pyran moiety. The synthesis utilizes an ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment followed by intramolecular cyclization. []
  • Relevance: This compound exemplifies the exploration of spirocyclic structures, a prominent feature also found in (2'S,3'R,4'R)-3'-(3a,7a-dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile. This shared structural motif, although not directly present in 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, suggests a broader interest in spirocyclic scaffolds for their potential in medicinal chemistry. []

(R)-N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)

  • Compound Description: PF-06747775 (21) is a highly potent and selective, irreversible inhibitor of oncogenic EGFR mutants, including the T790M gatekeeper mutation commonly found in non-small cell lung cancer (NSCLC). It exhibits selectivity over wild-type EGFR and has favorable ADME properties. []
  • Relevance: PF-06747775, with its incorporated substituted pyrazole ring, highlights the presence of this heterocycle in compounds investigated for targeted therapies, particularly against oncogenic kinases. While PF-06747775 targets EGFR, its structural similarity to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, specifically the shared presence of a substituted pyrazole, underscores the potential versatility of pyrazole-containing compounds in medicinal chemistry. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a novel crystalline form (Form A) of a tosylate salt of a neutrophil elastase inhibitor. This form demonstrates improved physical properties compared to its free base form. []
  • Relevance: This compound, like 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, incorporates a substituted pyrazole ring within its structure. This highlights the prevalence of this heterocycle in medicinal chemistry, particularly in compounds exhibiting biological activity as enzyme inhibitors. The presence of fluorine substitution in both compounds further underscores the importance of fluorine in drug design. []

1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)phenyl]urea and related compounds

  • Compound Description: These compounds, collectively termed "IP compounds," exhibit potential in cancer treatment, especially in cancers characterized by RAS mutations ("RAS mutant cancer"). []
  • Relevance: Similar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, these IP compounds contain a substituted pyrazole ring. While the exact substitution patterns differ, the shared presence of this heterocycle suggests a possible common interest in pyrazole-containing compounds for their therapeutic potential, particularly in the context of cancer treatment. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

  • Compound Description: These derivatives were synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine (8) with various carboxylic acids. The reaction typically completed within 60 minutes with good isolated yields. The synthesized amide compounds were characterized by 1H & 13C NMR, LCMS, and evaluated for their antibacterial activity. []
  • Relevance: Despite being structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, these derivatives showcase the use of fluorine-containing heterocyclic compounds in medicinal chemistry, particularly in the search for novel antibacterial agents. []

N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide and their pyrazole derivatives (2a-h, 3a-h, 4a-h, 5a-h)

  • Compound Description: This series involved synthesizing N-(5-benzylidene-4-oxo-2-phenylthiazolidin-3-yl)-5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide (2a-h) from 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide (1a-h) through condensation with aromatic aldehydes. Further reaction of (2a-h) with hydrazine, phenylhydrazine, and 4-chlorophenylhydrazine yielded pyrazole derivatives (3a-h), (4a-h), and (5a-h), respectively. All synthesized compounds were characterized and evaluated for antibacterial and antifungal activities, with some showing promising antibacterial potential. []
  • Relevance: While these compounds don't share a direct structural resemblance with 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, their exploration for antibacterial and antifungal properties emphasizes the broad interest in heterocyclic compounds for combating microbial infections. The development of pyrazole derivatives within this series further indicates the potential of this heterocycle in medicinal chemistry. []

5-Methyl-4-(5-methyl-1H-pyrazol-3-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 5-methyl-4-(5-methyl-1H-pyrazol-2-ium-3-yl)-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-1-ide monohydrate

  • Compound Description: This compound presents a unique case of co-crystallization, comprising a neutral molecule, its zwitterionic tautomer (where the N-bound proton of the central ring is transferred to the pendant ring), and a water molecule of crystallization. The crystal structure reveals supramolecular layers formed by conventional hydrogen bonding. []
  • Relevance: This compound highlights the potential for tautomerism in pyrazole-containing compounds, a phenomenon that could influence the biological activity and physicochemical properties of 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, and its structure confirmed by single-crystal X-ray diffraction. The inhibitory potency of this compound was evaluated against selected kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2), which characteristically possess a rare cysteine in their hinge region. []
  • Relevance: This compound, similar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, contains a substituted pyrazole ring. Although their structures differ significantly, the shared presence of this heterocycle and the focus on kinase inhibition highlight the relevance of pyrazole-containing compounds in targeting specific enzyme families for potential therapeutic applications. []

N-[5-(1-Hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (3) and (E)-α,β-didchydro-a-amino acid derivatives (4)

  • Compound Description: This entry focuses on the transformation of a 2H-pyran-2-one derivative (1) using various heterocyclic hydrazines and 2,4-dinitrophenylhydrazine under acidic conditions. This reaction primarily yields N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (3) along with, in some instances, corresponding (E)-α,β-didchydro-a-amino acid derivatives (4). []
  • Relevance: While structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, the use of hydrazine derivatives in synthesizing these compounds highlights the versatility of hydrazine derivatives in generating diverse chemical scaffolds, including those potentially relevant to the development of related compounds. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET kinase inhibitor exhibiting nanomolar activity. It demonstrates favorable preclinical pharmacokinetics, effectively inhibits MET phosphorylation in mice, and shows robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
  • Relevance: AMG 337, incorporating a substituted pyrazole ring within its structure, exemplifies the use of this heterocycle in developing potent and selective kinase inhibitors for cancer treatment. The presence of a fluorine atom in AMG 337, similar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, further highlights the significance of fluorine substitution in optimizing pharmacological properties. []

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]piperidinium nitrate

  • Compound Description: This compound contains a risperidone cation and a nitrate anion. Its crystal structure reveals that the piperidine ring adopts a chair conformation, while the tetrahydropyridine ring exhibits disorder over two orientations. The crystal packing is stabilized by N—H⋯O, C—H⋯O, and C—H⋯F hydrogen bonds. []
  • Relevance: Although structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, this compound highlights the use of fluorine substitution in designing pharmaceutical compounds, emphasizing the relevance of fluorine in modulating the physicochemical and biological properties of drug candidates. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib (LHA510) is a potent small-molecule VEGFR-2 inhibitor developed specifically for topical ocular delivery. It effectively inhibits choroidal neovascularization (CNV) in rodent models, demonstrates limited systemic exposure following topical administration, offers multiple formulation options, and exhibits an acceptable ocular pharmacokinetic profile in rabbits. []
  • Relevance: Acrizanib, incorporating a substituted pyrazole ring within its structure, showcases the application of this heterocycle in designing potent and selective kinase inhibitors, particularly for treating ocular diseases like neovascular age-related macular degeneration. The shared presence of a substituted pyrazole ring between Acrizanib and 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide underscores the significance of this heterocycle in medicinal chemistry and drug discovery. []

3,4-dihydro-2-amino-6-methyl-4-oxo-5-(4-pyridplthio)-quinazolone dihydrochloride (AG337)

  • Compound Description: AG337 is a nonclassical thymidylate synthase (TS) inhibitor designed to overcome resistance mechanisms associated with classical antifolates. Preclinical studies demonstrate its antitumor efficacy at achievable plasma concentrations. Clinical pharmacokinetic studies revealed saturable clearance of AG337, with rapid clearance after infusion and high plasma protein binding. []
  • Relevance: Although structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, AG337 emphasizes the significance of targeting specific enzymes, in this case, TS, for cancer treatment. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

  • Compound Description: This compound crystallizes with an ethanol molecule in its asymmetric unit. Its structure is characterized by intramolecular C—H⋯O and O—H⋯O hydrogen bonds, forming S(6) and S(8) ring motifs. The crystal structure exhibits infinite one-dimensional chains in the (101) plane stabilized by O—H⋯N, N—H⋯N, N—H⋯O, C—H⋯O hydrogen bonds, and weak C—H⋯π and π–π interactions. []
  • Relevance: This compound shares a structural similarity with 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide due to the presence of a substituted pyrazole ring. []

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

  • Compound Description: In this molecule, the quinoline, thiophene, and phenyl rings are inclined to the 4,5-dihydropyrazole ring at various angles. Crystal structure analysis revealed chains of molecules along the b axis connected via weak C—H⋯N hydrogen bonds, further supported by C—H⋯π and π–π stacking interactions. []
  • Relevance: This compound, similar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, features a substituted pyrazole ring. The shared presence of this heterocycle underscores its significance as a building block in various chemical scaffolds with potential biological activity. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a highly potent, selective, and reversible P2Y12 receptor antagonist, surpassing the potency of previously described P2Y12 antagonists in inhibiting ADP-induced platelet aggregation. It exhibits potent in vivo antiplatelet and antithrombotic activities, potentially differentiating it from other antiplatelet agents. []
  • Relevance: SAR216471, like 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, contains a substituted pyrazole ring within its structure. While their targets differ (P2Y12 receptor for SAR216471), the shared presence of this heterocycle highlights its versatility and presence in compounds exhibiting diverse biological activities. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

  • Compound Description: This compound features a dihydropyrazole ring adopting an envelope conformation. The two quinoline rings within the structure are oriented at a specific dihedral angle. Molecular chains are formed along the b axis through C—H⋯N hydrogen bonds, further stabilized by C—H⋯π and π–π interactions. []
  • Relevance: This compound, like 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, incorporates a substituted pyrazole ring, highlighting the recurrent use of this heterocycle in constructing compounds with potential biological activity. []

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: The racemic compound was synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride followed by N-methylation. The asymmetric unit contains two molecules with opposite absolute configurations, related by a non-crystallographic inversion center. Both exhibit intramolecular N—H⋯N hydrogen bonds. The (R)-enantiomer has the methylsulfanylpyrimidine and pyrazole ring nearly coplanar, while the N-methyl group deviates from this plane. The secondary amine forms an intramolecular hydrogen bond with a pyrimidine nitrogen. [, ]
  • Relevance: These compounds highlight the importance of chirality in pharmaceutical research, especially for compounds containing a tetrahydrofuran ring, as in these cases, and how different enantiomers might exhibit different biological activities. Although not directly structurally related, they share a common interest in pyrimidine and pyrazole rings with 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide. [, ]

N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides (4a-i)

  • Compound Description: These thirteen novel acetamide derivatives were synthesized and their herbicidal activities assessed. Synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials, these compounds demonstrated superior herbicidal activity against dicotyledonous weeds, particularly in pre- and post-emergence applications. []
  • Relevance: While structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, the focus on developing fluorine-containing compounds for their biological activity, in this case, as herbicides, underscores the importance of fluorine substitution in various chemical classes beyond pharmaceuticals. []

1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound features an intramolecular N—H⋯O interaction leading to the formation of an S(6) ring. The structure exhibits disorder in the thienyl ring, with occupancy factors indicating a preference for one orientation. []
  • Relevance: This compound shares structural similarities with 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide through the presence of a substituted pyrazole ring. This shared motif highlights the prevalence of this heterocycle in molecules with potential biological activity. []

N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H-(1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)-1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides (7a-o)

  • Compound Description: These novel sulfonamide derivatives were synthesized through a multi-step process involving condensation and deprotection reactions. The final compounds were characterized by various spectroscopic techniques to confirm their structures. []
  • Relevance: These compounds highlight the use of phosphorus-containing heterocycles in conjunction with substituted benzene sulfonamides, a structural feature not directly present in 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide. This difference highlights the exploration of diverse chemical space for potential bioactive molecules. []

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

  • Compound Description: These novel carbamate derivatives exhibit potent inhibitory activity against BRAF kinase, a key player in the development of various cancers, including malignant melanoma. []
  • Relevance: Although structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, these derivatives highlight the significance of pyrazole-containing compounds in targeting specific kinases for cancer therapy. The presence of a fluorine atom in these carbamates, similar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, emphasizes the importance of fluorine substitution in drug design. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (4a-g)

  • Compound Description: These benzamide derivatives were synthesized and evaluated for their in vitro cytotoxicity against the Dalton’s ascites lymphoma (DAL) cancer cell line and the L929 lung fibroblast cell line. Some of these compounds exhibited potent antiproliferative activity. []
  • Relevance: While structurally distinct from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, this research highlights the exploration of various heterocyclic scaffolds, including thiazolidinones, for developing potential anticancer agents. []

Dichloroacetate of N1,N2-disubstituted N4-[4-(1-methyl-1H-indol-3-yl)-pyrimidine-2-yl]-5-methoxybenzene-1,2,4-triamine

  • Compound Description: This novel dichloroacetate salt functions as an EGFR modulator, exhibiting inhibitory activity against EGFR and its mutant forms (L858R, 1790M, and Exon19). This compound shows promise in treating various cancers, including ovarian, cervical, colorectal, breast, pancreatic, glioma, glioblastoma, prostate, melanoma, leukemia, lymphoma, stomach, lung, hepatocellular carcinoma, gastrointestinal stromal tumors, thyroid, bile duct, endometrial, renal cancers, anaplastic large cell lymphoma, acute myeloid leukemia, multiple myeloma, and mesothelioma. []
  • Relevance: While structurally dissimilar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, this compound highlights the importance of pyrimidine-containing compounds in cancer therapy, particularly in targeting specific kinases like EGFR. []

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent and selective oxytocin receptor antagonist. Its actions are characterized by high affinity for rat and human OT receptors, competitive antagonism of oxytocin-induced uterine contractions, and a long duration of action, making it a potential tocolytic agent for managing preterm labor. []
  • Relevance: Despite lacking structural similarities to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, this compound exemplifies the diversity of chemical structures with biological activity and their potential therapeutic applications. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) activator. In ovine pulmonary artery, it induces relaxation partially through sGC activation and significantly through stimulation of the sodium pump. It also inhibits Ca2+-induced contractions and increases intracellular cGMP levels. [, ]
  • Relevance: While structurally dissimilar to 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, this compound exemplifies research focusing on modulating smooth muscle tone through different mechanisms, highlighting the complexity of biological systems and therapeutic approaches. [, ]

Ethyl/Methyl 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

  • Compound Description: This research describes the development of an efficient, green heterogeneous catalyst, 5% WO3/ZrO2, for synthesizing these carboxylate derivatives. These compounds were produced via a one-pot three-component condensation of aldehydes, acetoacetate, and urea under solvent-free conditions. []
  • Relevance: While these compounds differ structurally from 2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, they highlight the utility of pyrimidine and pyrazole rings as building blocks in organic synthesis and their presence in potentially bioactive molecules. []

Properties

CAS Number

1004637-91-5

Product Name

2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

IUPAC Name

2-fluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

Molecular Formula

C16H14FN5O2

Molecular Weight

327.319

InChI

InChI=1S/C16H14FN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23)

InChI Key

DLDCENCXJDNZDQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.